6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine
Overview
Description
6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C14H9N3 and a molecular weight of 219.24 g/mol . This compound is characterized by its imidazo[1,2-a]pyrazine core structure, which is substituted with an ethynyl group at the 6-position and a phenyl group at the 8-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of ethynyl-substituted pyrazine derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydroimidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and phenyl substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
8-Phenylimidazo[1,2-a]pyrazine: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
6-Methyl-8-phenylimidazo[1,2-a]pyrazine: Substitution of the ethynyl group with a methyl group alters its reactivity and biological activity.
6-Ethynyl-8-methylimidazo[1,2-a]pyrazine: Substitution of the phenyl group with a methyl group affects its binding affinity and selectivity.
Uniqueness
6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine is unique due to the presence of both ethynyl and phenyl substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-ethynyl-8-phenylimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c1-2-12-10-17-9-8-15-14(17)13(16-12)11-6-4-3-5-7-11/h1,3-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLLCSGHJQUHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN2C=CN=C2C(=N1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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